5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile
Overview
Description
5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it can cause misfolding of client proteins, leading to their degradation and disruption of cellular processes .
Pharmacokinetics
The trimethoxyphenyl group, a component of the compound, is known to be a pharmacophore in numerous potent agents, suggesting that it may contribute to the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of cell division, protein misfolding, oxidative stress, altered gene expression, disrupted signal transduction, and inhibited cell growth . These effects can lead to cell death, particularly in cancer cells, making the compound a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, compounds containing the trimethoxyphenyl group have demonstrated significant bioactivity, including anti-cancer effects by inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds with the trimethoxyphenyl group can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs) and down-regulate ERK2 protein, impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can inhibit Taq polymerase and telomerase, trigger caspase activation through oxidative mechanisms, and down-regulate key oncogenes such as KRAS, MAP2K, and EGFR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their bioactivity over extended periods, although specific data on this compound’s temporal effects are limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For example, compounds with the trimethoxyphenyl group have shown dose-dependent anti-cancer activity, with higher doses potentially causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The trimethoxyphenyl group, in particular, has been associated with the inhibition of key metabolic enzymes, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioactivity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For instance, compounds with the trimethoxyphenyl group have been shown to localize to the cytoplasm and nucleus, impacting cellular processes .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIZFBOJITZAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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